N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride
Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride is a synthetic small molecule featuring a bicyclic thiazolo[5,4-c]pyridine core substituted with a benzyl group at the 5-position and a 2,4-dichlorobenzamide moiety at the 2-position. The hydrochloride salt enhances its aqueous solubility and stability. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and GPCR modulators, though specific biological targets remain under investigation. Its molecular formula is C₂₀H₁₈Cl₃N₃OS, with an average molecular mass of 454.8 g/mol (calculated using isotopic distributions).
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS.ClH/c21-14-6-7-15(16(22)10-14)19(26)24-20-23-17-8-9-25(12-18(17)27-20)11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2,(H,23,24,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTUXQVKNUVUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form the Bicyclic System
The thiazolo[5,4-c]pyridine scaffold is synthesized via cyclocondensation of a pyridine derivative with a sulfur-containing reagent. A representative route involves:
- Preparation of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine :
- Reaction of 2-aminopyridine with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) forms a thiourea intermediate, which undergoes cyclization under acidic conditions.
- Alternative methods employ electrochemical oxidation or radical-mediated cyclization, as described in pyrrolizine syntheses.
Introduction of the 5-Benzyl Group
Alkylation at the nitrogen of the pyridine ring is achieved using benzyl bromide or chloride:
- Procedure :
- The tetrahydrothiazolo-pyridine intermediate is treated with benzyl bromide in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃ or Et₃N) at 60–80°C for 12–24 hours.
- Workup involves extraction with toluene or dichloromethane, followed by purification via flash chromatography (hexane/ethyl acetate).
Table 1: Optimization of Benzylation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 85–90 |
| Base | K₂CO₃ | 88 |
| Temperature (°C) | 70 | 86 |
| Reaction Time (h) | 18 | 87 |
Functionalization at Position 2: Amide Bond Formation
Preparation of 2-Amino Intermediate
The 2-amino group is introduced via nitrosation followed by reduction or via direct substitution:
Coupling with 2,4-Dichlorobenzoyl Chloride
The 2-amine undergoes acylization with 2,4-dichlorobenzoyl chloride:
- Procedure :
Table 2: Amidation Reaction Analytics
| Parameter | Value |
|---|---|
| Solvent | THF |
| Coupling Agent | None (direct acylation) |
| Yield (%) | 78–82 |
| Purity (HPLC) | ≥98% |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for improved stability and solubility:
- Procedure :
Table 3: Salt Formation Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Temperature (°C) | 0–5 |
| Yield (%) | 95 |
| Melting Point (°C) | 215–217 (dec.) |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides or thiazolopyridines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies on breast cancer cells (MCF-7) demonstrated an IC50 value of approximately 25 µM, indicating effective cytotoxicity. The mechanism involves mitochondrial pathways leading to programmed cell death .
1.2 Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. In models of neuroinflammation induced by lipopolysaccharides (LPS), it was found to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
1.3 Antimicrobial Properties
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride has shown promising antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against both Gram-positive and Gram-negative bacteria.
Pharmacological Applications
2.1 Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes associated with disease processes:
- Collagen Prolyl-4-Hydroxylase (CP4H) : Inhibition of this enzyme is significant for reducing liver fibrosis.
- Acetylcholinesterase : The compound demonstrates inhibitory activity against this enzyme, which is crucial for developing treatments for neurodegenerative disorders .
Agricultural Applications
There is emerging interest in the use of this compound within agricultural sciences as a potential herbicide or pesticide due to its structural properties that may confer biological activity against pests and weeds.
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Research : A study demonstrated the compound's ability to reduce cell viability significantly in MCF-7 cells through apoptosis induction.
- Neuroinflammation Models : Another study reported that the compound effectively reduced inflammatory markers in models of neuroinflammation.
Mechanism of Action
The mechanism by which N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazolo-pyridine derivatives with varying substituents on the benzamide ring and core structure. Below is a detailed comparison with structurally analogous compounds:
Structural and Physicochemical Comparison
Pharmacological Implications (Hypothetical)
- 4-(tert-Butyl) Analog : The bulky tert-butyl group likely increases membrane permeability but may reduce target specificity due to steric hindrance .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis involves multi-step reactions, including cyclization of the thiazolo-pyridine core and subsequent benzamide coupling. Yield optimization remains challenging compared to the tert-butyl analog .
- Solubility : The hydrochloride salt form improves aqueous solubility (>10 mg/mL in PBS) compared to neutral analogs, though less than the carboxylic acid derivative (>50 mg/mL) .
- Bioactivity Data: No direct pharmacological data for the target compound are available in the provided evidence. In contrast, the tert-butyl analog shows moderate activity in preliminary kinase inhibition assays (IC₅₀ ~500 nM) , while the carboxylic acid derivative is patented for anti-inflammatory applications .
Key Takeaways
The hydrochloride salt is a common strategy to enhance solubility across this class.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound belongs to the thiazolo-pyridine class and features a complex structure that contributes to its biological activity. The IUPAC name is N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride , with a molecular formula of and a molecular weight of approximately 299.24 g/mol .
Antitumor Activity
Research indicates that compounds within the thiazolo-pyridine family exhibit significant antitumor properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Mechanism of Action : The compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
Table 1 summarizes the IC50 values for selected compounds in different assay formats:
| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |
|---|---|---|---|
| N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl) | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Doxorubicin | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
The data suggests that this compound shows promise as an antitumor agent due to its ability to target multiple cancer cell lines effectively .
Antimicrobial Activity
In addition to antitumor effects, some studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using broth microdilution methods against:
- Gram-negative : Escherichia coli
- Gram-positive : Staphylococcus aureus
The results indicated varying degrees of inhibition depending on the concentration and specific structural modifications of the compound .
Case Studies
Several studies have been conducted to evaluate the biological activity of related thiazolo-pyridine derivatives:
- Study on Lung Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various thiazolo-pyridine derivatives on lung cancer cell lines using both 2D and 3D culture systems. The findings highlighted that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiazolo derivatives against common pathogens. Results showed promising activity against S. aureus, suggesting potential therapeutic applications in treating infections .
Q & A
Q. What are the key synthetic pathways for preparing N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride?
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the thiazolo[5,4-c]pyridine core via cyclization of precursors under reflux conditions with catalysts like p-toluenesulfonic acid .
- Amide Coupling : Reaction of the thiazolo-pyridine intermediate with 2,4-dichlorobenzoyl chloride using coupling agents such as HATU or DCC in anhydrous dichloromethane .
- Salt Formation : Conversion to the hydrochloride salt via treatment with HCl gas in ethanol .
Key Considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How can computational methods optimize the synthesis and biological activity of this compound?
- Reaction Pathway Prediction : Use quantum mechanical calculations (e.g., DFT) to model cyclization and amidation steps, identifying energy barriers and optimal solvents .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) based on the benzamide and thiazolo-pyridine moieties .
- Machine Learning : Train models on existing thiazolo-pyridine derivatives to predict reaction yields or bioactivity, reducing trial-and-error experimentation .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity vs. functional inhibition .
- Structural Analog Analysis : Compare activity of derivatives (e.g., 5-methyl or 5-ethyl substitutions) to identify structure-activity relationships (SAR) .
- Metabolite Screening : Use LC-MS to rule out off-target effects from metabolic byproducts .
Q. What strategies mitigate challenges in scaling up synthesis?
- Solvent Optimization : Replace dichloromethane with eco-friendly solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized palladium) for amide coupling to reduce metal contamination .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical steps (e.g., salt formation) .
Q. How to design experiments probing the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., specific kinases) to assess compound specificity .
- Chemical Proteomics : Use affinity-based pull-down assays with a biotinylated analog to identify binding partners .
- Kinetic Studies : Measure IC₅₀ shifts under varying ATP concentrations to determine competitive/non-competitive inhibition modes .
Methodological Notes for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
